molecular formula C14H17NO4 B13708082 1-Benzylpiperidine-2,5-dicarboxylic Acid

1-Benzylpiperidine-2,5-dicarboxylic Acid

Cat. No.: B13708082
M. Wt: 263.29 g/mol
InChI Key: UHEIZKYIRFKAPY-UHFFFAOYSA-N
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Description

1-Benzylpiperidine-2,5-dicarboxylic acid is a heterocyclic compound featuring a piperidine ring substituted with a benzyl group at the 1-position and two carboxylic acid groups at the 2- and 5-positions.

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

1-benzylpiperidine-2,5-dicarboxylic acid

InChI

InChI=1S/C14H17NO4/c16-13(17)11-6-7-12(14(18)19)15(9-11)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,16,17)(H,18,19)

InChI Key

UHEIZKYIRFKAPY-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(CC1C(=O)O)CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

1-Benzylpiperidine-2,5-dicarboxylic Acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Benzylpiperidine-2,5-dicarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their applications, and pharmacological/chemical properties:

Compound Name Structural Features Key Applications Pharmacological/Chemical Properties
1-Benzylpiperidine-2,5-dicarboxylic Acid Piperidine ring, benzyl group, dicarboxylic acids Hypothetical: MOFs, drug candidates Unknown; inferred lipophilicity and metal coordination
Pyrrole-2,5-dicarboxylic Acid Pyrrole ring, dicarboxylic acids Anti-inflammatory agents Inhibits NO, IL-6, TNF-α; reduces lipid deposition in macrophages via ERK/JNK pathways
Furan-2,5-dicarboxylic Acid (FDCA) Furan ring, dicarboxylic acids Bio-based polymer production (e.g., PET substitutes) High thermal stability; renewable feedstock
Thiophene-2,5-dicarboxylic Acid Thiophene ring, dicarboxylic acids Hydrogen storage in Cu-MOFs High isosteric heat of H₂ adsorption (8–9 kJ/mol) due to sulfur’s charge-transfer ability
2,2′-Bipyridine-5,5′-dicarboxylic Acid Bipyridine core, dicarboxylic acids MOF ligands, optoelectronics Strong metal chelation; low PBT/vPvB risk
Imidazole-4,5-dicarboxylic Acid Derivatives Imidazole ring, sulfonyl/thio groups Synthetic intermediates Novel compounds with uncharacterized bioactivity

Key Comparative Insights

Pharmacological Potential
  • Pyrrole-2,5-dicarboxylic Acid : Demonstrates robust anti-inflammatory and anti-atherosclerotic effects, outperforming 1-benzylpiperidine analogs in documented bioactivity .
  • 1-Benzylpiperidine-2,5-dicarboxylic Acid : The benzyl group may enhance cell membrane permeability compared to pyrrole derivatives, but its efficacy remains untested.
Coordination Chemistry
  • 2,2′-Bipyridine-5,5′-dicarboxylic Acid : Forms stable MOFs with transition metals (e.g., Cu²⁺), a trait shared with piperidine dicarboxylates but with distinct electronic profiles due to nitrogen-rich cores .

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